3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo various chemical transformations such as nitration, esterification, and amidation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product. Safety measures and environmental regulations are also critical considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amino-substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure can be modified to enhance its pharmacological properties, leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-(((cyclopentyloxy)amino)carbonyl)-4-(3-nitrophenyl)-, methyl ester include other pyridine derivatives with different substituents. Examples include:
- 3-Pyridinecarboxylic acid derivatives with different ester groups.
- Pyridine derivatives with various nitro or amino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133147-14-5 |
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Molecular Formula |
C21H25N3O6 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 5-(cyclopentyloxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H25N3O6/c1-12-17(20(25)23-30-16-9-4-5-10-16)19(18(13(2)22-12)21(26)29-3)14-7-6-8-15(11-14)24(27)28/h6-8,11,16,19,22H,4-5,9-10H2,1-3H3,(H,23,25) |
InChI Key |
NQSWIHAMQCDGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NOC3CCCC3 |
Origin of Product |
United States |
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